1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine

Description

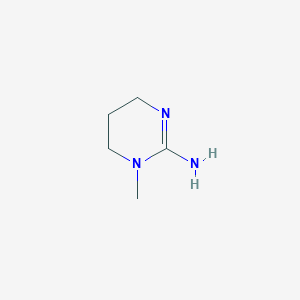

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine is a partially saturated pyrimidine derivative featuring a six-membered ring with one methyl group at position 1 and an amine group at position 2. Pyrimidine derivatives are widely studied for their biological activities, including neuroprotective, antimicrobial, and enzyme-inhibitory effects .

Properties

Molecular Formula |

C5H11N3 |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-methyl-5,6-dihydro-4H-pyrimidin-2-amine |

InChI |

InChI=1S/C5H11N3/c1-8-4-2-3-7-5(8)6/h2-4H2,1H3,(H2,6,7) |

InChI Key |

XFQGAYBWNGHBHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN=C1N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with ammonia or amine derivatives. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and nature of substituents on the tetrahydropyrimidine scaffold significantly influence physicochemical and biological properties. Key analogs include:

6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 784137-12-8)

- Molecular Formula : C₅H₁₁N₃

- Molecular Weight : 113.16 g/mol

- Key Features : Methyl group at position 6 (vs. position 1 in the target compound). This positional isomer may exhibit differences in ring puckering and hydrogen-bonding capacity due to steric and electronic effects .

6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

- Molecular Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1343278-42-1)

- Molecular Formula : C₉H₁₈N₄

- Molecular Weight : 182.27 g/mol

- Key Features : A piperidinyl group introduces a secondary amine and increases molecular complexity, which could enhance binding to biological targets like neurotransmitter receptors .

1-p-Nitrophenylethyl-2-benzyl-1,4,5,6-tetrahydropyrimidine

Physicochemical Properties

A comparison of molecular weights and substituent effects is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine | C₅H₁₁N₃ | 113.16 | Methyl (N1), amine (C2) |

| 6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine | C₅H₁₁N₃ | 113.16 | Methyl (C6), amine (C2) |

| 6-(3-Methylphenyl)-... | C₁₁H₁₅N₃ | 189.26 | 3-Methylphenyl (C6) |

| 6-Piperidin-3-yl-... | C₉H₁₈N₄ | 182.27 | Piperidinyl (C6) |

| 1-p-Nitrophenylethyl-2-benzyl-... | C₁₉H₂₂N₄O₂ | 338.41 | p-Nitrophenylethyl (N1), benzyl (C2) |

Key Observations :

Biological Activity

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine (hereafter referred to as MTHP) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is a derivative of tetrahydropyrimidine and is characterized by its saturated five-membered ring structure. Its unique molecular configuration suggests a variety of possible interactions with biological targets, making it a candidate for further pharmacological exploration.

MTHP has a molecular formula of C₇H₁₃N₅ and a molecular weight of approximately 112.16 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties are significant for its application in medicinal chemistry and organic synthesis.

The biological activity of MTHP is primarily attributed to its interactions with specific enzymes and receptors within biochemical pathways. Although detailed studies on its precise molecular targets are still ongoing, preliminary findings suggest that MTHP may influence various cellular processes through modulation of enzyme activity and receptor binding.

Antitumor Activity

Recent studies have indicated that MTHP may possess antitumor properties. For instance, compounds structurally related to MTHP have shown cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction in these cell lines. A comparative analysis of IC₅₀ values for various derivatives shows promising results:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| MTHP | 10 | HCT-116 |

| MTHP | 12 | MCF-7 |

| Control (Cisplatin) | 5 | HCT-116 |

These findings suggest that MTHP may serve as a lead compound for the development of new anticancer agents.

Antimicrobial Activity

MTHP has also been evaluated for its antimicrobial properties. Research indicates that similar tetrahydropyrimidine derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives are shown below:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| MTHP Derivative A | 4 | E. coli |

| MTHP Derivative B | 8 | Staphylococcus aureus |

These results highlight the potential of MTHP in combating bacterial infections.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several tetrahydropyrimidine derivatives, including MTHP. The study found that these compounds induced significant apoptosis in cancer cells through activation of caspase pathways. Notably, MTHP exhibited a dose-dependent increase in the sub-G1 population during cell cycle analysis, indicating effective apoptosis induction.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, MTHP was tested against a panel of bacterial strains. The results demonstrated that certain derivatives had potent activity against resistant strains of S. aureus, suggesting that modifications to the MTHP structure could enhance its efficacy as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.